Minnelide

Description

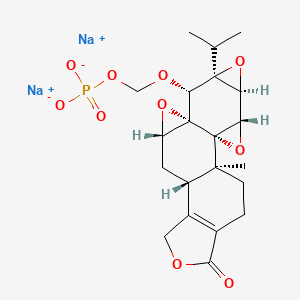

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBJMVNZRZUQEP-KIKMAQITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Na2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254702-87-8 | |

| Record name | Minnelide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254702878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minnelide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINNELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CIV2UMO40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Minnelide's Mechanism of Action in Pancreatic Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. Minnelide, a water-soluble prodrug of the natural compound triptolide, has emerged as a promising therapeutic agent, demonstrating significant preclinical and emerging clinical activity against pancreatic cancer. This technical guide provides a comprehensive overview of this compound's core mechanism of action, focusing on its molecular targets, modulation of key signaling pathways, and its multifaceted anti-tumor effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential and the experimental basis for its clinical evaluation.

Core Mechanism of Action: A Multi-pronged Attack

This compound exerts its anti-cancer effects through a multi-targeted approach, disrupting critical cellular processes essential for pancreatic tumor growth and survival. The active compound, triptolide, covalently binds to and inhibits the XPB subunit of the general transcription factor TFIIH.[1] This inhibition disrupts the transcriptional machinery, leading to the downregulation of numerous oncogenic proteins.

Inhibition of Heat Shock Protein 70 (HSP70)

A primary and well-documented mechanism of this compound is the inhibition of Heat Shock Protein 70 (HSP70).[2][3] Pancreatic cancer cells often overexpress HSP70, a molecular chaperone that protects cancer cells from stress and apoptosis, thereby promoting their survival.[2][3] this compound treatment leads to a significant reduction in HSP70 levels, rendering cancer cells susceptible to apoptosis. This depletion of HSP70 disrupts the cellular machinery integral to tumor growth, ultimately leading to the disintegration of the cancer.

Downregulation of MYC Oncogene

This compound effectively suppresses the expression of the MYC oncogene, a key driver in many cancers, including the aggressive adenosquamous carcinoma of the pancreas (ASCP). By inhibiting the super-enhancer network that drives MYC transcription, this compound reduces MYC protein levels, thereby impeding cancer cell growth and proliferation.

Induction of Apoptosis and Autophagy

Triptolide, the active form of this compound, has been shown to induce cell death in pancreatic cancer cells through both apoptotic and autophagic pathways. In some pancreatic cancer cell lines (e.g., MiaPaCa-2, Capan-1, and BxPC-3), triptolide induces caspase-dependent apoptosis. In other, more metastatic cell lines (e.g., S2-013, S2-VP10, and Hs766T), it triggers caspase-independent autophagic cell death. This dual mechanism of inducing cell death makes it a potent agent against a broad spectrum of pancreatic cancers.

Modulation of Key Signaling Pathways

This compound's anti-tumor activity is mediated through the modulation of several critical signaling pathways that are often dysregulated in pancreatic cancer.

NF-κB Signaling Pathway

Triptolide is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. By inhibiting NF-κB, triptolide downregulates the expression of downstream target genes involved in tumor progression and chemoresistance.

Akt/mTOR/p70S6K Pathway

In cell lines where triptolide induces autophagy, it is associated with the inactivation of the Akt/mTOR/p70S6K pathway. This pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-cancer effects of triptolide.

ERK1/2 Pathway

Conversely, triptolide treatment has been shown to upregulate the ERK1/2 pathway in certain pancreatic cancer cell lines, which, in this context, is associated with pro-death signals.

DNA Repair Pathways

This compound has been shown to overcome resistance to platinum-based chemotherapies like oxaliplatin by downregulating the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing DNA damage induced by these agents.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound and triptolide in pancreatic cancer models.

| Cell Line | IC50 (Triptolide) | Assay | Reference |

| MIA PaCa-2 | ~50 nM | Viability Assay | |

| PANC-1 | ~50 nM | Viability Assay |

| Animal Model | Treatment | Outcome | Reference |

| Orthotopic (MIA PaCa-2) | This compound (0.1-0.6 mg/kg) | Decreased tumor volume and weight, increased survival | |

| Orthotopic (S2-013) | This compound (0.42 mg/kg) | Reduced tumor growth, decreased metastasis, and prevented ascites | |

| PDX Models | This compound in combination with chemotherapy | Synergistic suppression of tumor growth | |

| KPC Mouse Model | This compound | Reduced stromal content and improved survival |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound/triptolide on pancreatic cancer cells.

-

Method: Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) are seeded in 96-well plates and treated with varying concentrations of triptolide for 24-48 hours. Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Western Blotting

-

Objective: To analyze the expression levels of specific proteins (e.g., HSP70, MYC, components of signaling pathways) following this compound/triptolide treatment.

-

Method: Cells are treated with the drug for a specified time, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme. The protein bands are visualized using a chemiluminescent substrate.

In Vivo Orthotopic Mouse Models

-

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant tumor microenvironment.

-

Method: Human pancreatic cancer cells (e.g., MIA PaCa-2, S2-013) are surgically implanted into the pancreas of athymic nude mice. Once tumors are established, mice are randomized into treatment and control groups. This compound or a vehicle control is administered daily via intraperitoneal injection. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. Survival analysis is also performed.

Immunohistochemistry

-

Objective: To examine the expression and localization of proteins within tumor tissues from in vivo studies.

-

Method: Tumor tissues are fixed, embedded in paraffin, and sectioned. The sections are then stained with antibodies against specific proteins of interest. The staining intensity and distribution are analyzed to assess the effect of this compound on protein expression in the tumor microenvironment.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Core mechanism of action of this compound in pancreatic cancer.

Caption: Typical experimental workflow for evaluating this compound's efficacy.

Clinical Development

This compound has progressed to clinical trials for patients with advanced gastrointestinal cancers, including pancreatic cancer. A Phase I trial established the safety, pharmacokinetics, and pharmacodynamics of this compound in this patient population. Phase II trials are ongoing to further evaluate its efficacy, both as a single agent and in combination with other chemotherapies. These trials are crucial for determining the clinical utility of this compound in treating refractory pancreatic cancer.

Conclusion

This compound represents a novel and promising therapeutic strategy for pancreatic cancer. Its multifaceted mechanism of action, targeting key survival pathways and oncogenic drivers, provides a strong rationale for its continued development. The ability of this compound to induce both apoptosis and autophagy, inhibit HSP70 and MYC, and overcome chemoresistance highlights its potential to address the significant unmet medical need in this devastating disease. Further clinical investigation is warranted to fully elucidate its therapeutic potential and establish its role in the clinical management of pancreatic cancer.

References

- 1. A phase II trial of the super-enhancer inhibitor this compound™ in advanced refractory adenosquamous carcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Triptolide and its prodrug this compound suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Water-Soluble Prodrugs of Triptolide for Oncological Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anticancer activities. Its therapeutic potential, however, is significantly hampered by its poor water solubility and considerable toxicity. To overcome these limitations, researchers have developed water-soluble prodrugs of triptolide, designed to enhance its pharmacokinetic properties and improve its therapeutic index. This technical guide provides an in-depth overview of two prominent water-soluble prodrugs of triptolide: Minnelide and PG490-88. The document will detail their chemical characteristics, mechanism of action, and preclinical and clinical findings, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Concepts: The Prodrug Strategy

The fundamental principle behind the development of this compound and PG490-88 is the prodrug approach. By chemically modifying the triptolide molecule with a hydrophilic promoiety, the resulting compound exhibits increased aqueous solubility. Once administered, these prodrugs are designed to be converted in vivo to the active parent compound, triptolide, through enzymatic cleavage, thereby delivering the therapeutic agent to its target sites.

Quantitative Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility |

| Triptolide | C₂₀H₂₄O₆ | 360.40 | ~17 µg/mL[1] |

| This compound | C₂₁H₂₅Na₂O₁₀P | 514.37 | >80 mg/mL |

| PG490-88 | C₂₄H₂₈NaO₉ | 485.46 | Water-soluble |

In Vitro Efficacy: IC50 Values in Pancreatic Cancer Cell Lines

| Cell Line | Triptolide (nM) | This compound (nM) | PG490-88 (nM) |

| MIA PaCa-2 | ~50 | ~50 (in the presence of phosphatase) | Not explicitly found |

| PANC-1 | ~50 | ~50 (in the presence of phosphatase) | Not explicitly found |

| S2-013 | Not explicitly found | Decreased cell viability observed | Not explicitly found |

| Capan-1 | 10 | Not explicitly found | Not explicitly found |

| Capan-2 | 20 | Not explicitly found | Not explicitly found |

| SNU-213 | 9.6 | Not explicitly found | Not explicitly found |

Note: The efficacy of this compound is dependent on its conversion to triptolide by phosphatases.

In Vivo Efficacy: Pancreatic Cancer Xenograft Models

| Prodrug | Animal Model | Dosing Regimen | Key Findings |

| This compound | Orthotopic MIA PaCa-2 xenograft in nude mice | 0.1-0.6 mg/kg/day, intraperitoneally | Significant reduction in tumor volume and weight; increased survival compared to control.[2][3] |

| This compound | Patient-derived xenograft (PDX) in SCID mice | 0.42 mg/kg/day, intraperitoneally | Induced tumor regression.[3] |

| PG490-88 | H23 lung cancer xenograft in nude mice | 0.5-0.75 mg/kg/day, intraperitoneally | Dose-dependent tumor growth inhibition and regression.[4] |

| PG490-88 | HT1080 fibrosarcoma xenograft in nude mice | Not specified | Tumor growth inhibition. |

| PG490-88 | COLO 205 colon cancer xenograft in nude mice | Not specified | Tumor growth inhibition. |

Mechanism of Action

The anticancer effects of triptolide prodrugs are attributable to the biological activities of the parent compound, triptolide. Triptolide exerts its effects through multiple mechanisms, primarily by inhibiting transcriptional processes and inducing apoptosis.

Inhibition of NF-κB Signaling

A key mechanism of triptolide's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Triptolide has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Interaction with the p53 Pathway

Triptolide's activity is also linked to the tumor suppressor protein p53. Studies have shown that triptolide can induce p53-dependent apoptosis. There is also evidence of crosstalk between the p53 and NF-κB pathways in the context of triptolide treatment. Triptolide can activate p38α and ERK1/2, leading to the phosphorylation and stabilization of p53. Stabilized p53 can then compete with IκBα for binding to IKKβ, thereby inhibiting IκBα phosphorylation and blocking NF-κB activation.

Inhibition of RNA Polymerase II

Triptolide has been identified as an inhibitor of RNA polymerase II-mediated transcription. It achieves this by covalently binding to the XPB subunit of the general transcription factor TFIIH. This inhibition of transcription leads to a rapid depletion of short-lived mRNAs, including those encoding for oncoproteins like MYC, contributing to its potent anti-proliferative effects.

Visualizations

Signaling Pathways

Caption: Crosstalk between p53 and NF-κB pathways modulated by Triptolide.

Experimental Workflow

Caption: A generalized workflow for the preclinical assessment of triptolide prodrugs.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound from triptolide is a multi-step process:

-

Intermediate Formation: Triptolide is reacted with acetic acid and acetic anhydride in dimethyl sulfoxide (DMSO) at room temperature for five days to generate an intermediate.

-

Dibenzyl Ester Derivative Synthesis: The intermediate is then reacted with dibenzylphosphate and N-iodosuccinimide in dry methylene chloride to produce a dibenzyl ester derivative.

-

Final Prodrug Synthesis: The dibenzyl group is removed by hydrogenation over a palladium on carbon catalyst. The resulting dihydrogen phosphate is then treated with sodium carbonate to yield the final product, this compound, as a white powder with a purity of over 95% as determined by HPLC.

Aqueous Solubility Determination

A standard method for determining aqueous solubility is the shake-flask method:

-

An excess amount of the compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of a compound on NF-κB transcriptional activity:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment: After transfection, cells are treated with the test compound (e.g., triptolide or its prodrug) at various concentrations for a specified period.

-

Induction of NF-κB Activity: NF-κB activity is then stimulated using an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α).

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to detect and quantify apoptosis:

-

Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.

-

Cell Staining: The treated cells are harvested and washed with a binding buffer. The cells are then incubated with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population can be distinguished into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Pancreatic Cancer Xenograft Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of the prodrugs:

-

Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are suspended in a suitable medium (e.g., Matrigel) and surgically implanted into the pancreas of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is monitored regularly using calipers.

-

Drug Administration: The mice are randomized into treatment and control groups. The prodrug is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group receives a vehicle control.

-

Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Animal body weight and general health are monitored to assess toxicity.

Conclusion

Water-soluble prodrugs of triptolide, such as this compound and PG490-88, represent a promising strategy to harness the potent anticancer activity of triptolide while mitigating its unfavorable physicochemical properties. The enhanced water solubility of these prodrugs allows for parenteral administration and improved bioavailability. Preclinical studies have demonstrated their efficacy in various cancer models, particularly pancreatic cancer, through mechanisms that include the inhibition of NF-κB signaling and the induction of apoptosis. Further clinical investigation of these and other novel triptolide prodrugs is warranted to fully elucidate their therapeutic potential in oncology. This technical guide provides a foundational resource for researchers and drug development professionals working to advance these promising anticancer agents.

References

- 1. Triptolide and its prodrug this compound target high-risk MYC-amplified medulloblastoma in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Preclinical Evaluation of this compound as a Therapeutic Agent Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pancreasfoundation.org [pancreasfoundation.org]

- 4. aacrjournals.org [aacrjournals.org]

Minnelide's Targeted Assault on Cancer Cells: A Technical Guide to its Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minnelide, a water-soluble prodrug of the natural diterpenoid triptolide, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways targeted by this compound in cancer cells. We delve into its primary role as a global transcription inhibitor, its modulation of critical oncogenic signaling cascades including NF-κB and Wnt/β-catenin, its impact on the tumor microenvironment, and its induction of apoptotic cell death. This document synthesizes quantitative data from preclinical and clinical studies, offers detailed protocols for key experimental assays, and presents visual diagrams of the intricate signaling networks and experimental workflows to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Mechanism of Action: Global Transcription Inhibition

The principal and most profound mechanism of action of this compound's active form, triptolide, is the global inhibition of transcription. This is achieved through its direct and irreversible covalent binding to the XPB subunit of the general transcription factor TFIIH, a critical component of the RNA polymerase II (Pol II) preinitiation complex. This binding inhibits the ATPase and helicase activities of XPB, which are essential for promoter opening and the initiation of transcription.[1] The resulting global transcriptional arrest disproportionately affects cancer cells, which are often characterized by high rates of transcription and a dependency on short-lived anti-apoptotic and pro-proliferative proteins.

Modulation of Key Oncogenic Signaling Pathways

Beyond its global effect on transcription, this compound exerts its anti-cancer effects through the targeted modulation of several signaling pathways frequently dysregulated in cancer.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumorigenesis and therapeutic resistance.[2] this compound has been shown to be a potent inhibitor of the NF-κB pathway.[3] In pancreatic cancer, for instance, up to 70% of tumors exhibit constitutive NF-κB activation.[2] this compound treatment leads to a significant downregulation of NF-κB activity both in vitro and in vivo.[2] This inhibition is achieved, at least in part, by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκBα phosphorylation, this compound prevents its ubiquitination and subsequent proteasomal degradation, thereby keeping NF-κB in an inactive state. This leads to the downregulation of NF-κB target genes that promote cell survival and proliferation.

Downregulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its aberrant activation is a common driver of various cancers, leading to uncontrolled cell proliferation and metastasis. Triptolide has been shown to suppress the Wnt/β-catenin pathway. In the absence of Wnt signaling, a "destruction complex" comprising Axin, APC, CK1, and GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt activation, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes like c-Myc and Cyclin D1. Triptolide treatment has been observed to promote the degradation of β-catenin. This effect is mediated, in part, through the dephosphorylation and activation of GSK-3β, a key component of the β-catenin destruction complex. Triptolide can suppress the phosphorylation of p70S6K, which in turn leads to the dephosphorylation (activation) of GSK-3, thereby enhancing β-catenin degradation.

Inhibition of Heat Shock Proteins (HSPs)

Heat shock proteins, particularly HSP70, are molecular chaperones that are often overexpressed in cancer cells, where they play a crucial role in promoting cell survival, inhibiting apoptosis, and facilitating tumor growth. This compound has been shown to downregulate the expression of HSP70 in various cancer models, including pancreatic cancer. The inhibition of HSP70 by this compound sensitizes cancer cells to apoptosis and is a key component of its anti-tumor activity.

Impact on the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and therapeutic response. This compound has demonstrated the ability to remodel the TME, particularly the dense stroma characteristic of cancers like pancreatic adenocarcinoma.

Depletion of Stromal Components

This compound treatment leads to a reduction in key extracellular matrix (ECM) components, including hyaluronan (HA) and collagen. This is achieved by decreasing the expression and activity of hyaluronan synthases (HAS1, HAS2, and HAS3) and by preventing the stabilization of collagen. The depletion of these stromal components can alleviate the high interstitial fluid pressure within tumors, decompress blood vessels, and improve the delivery of therapeutic agents to cancer cells.

Targeting Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and contribute to cancer progression through various mechanisms. This compound has been shown to target and inactivate CAFs. Transcriptomic analysis revealed that this compound deregulates the TGF-β signaling pathway in CAFs, leading to their reversion to a quiescent state. This inactivation of CAFs disrupts the crosstalk between the stroma and tumor cells, leading to decreased oncogenic signaling and suppressed tumor growth and invasion.

Induction of Apoptosis

A key outcome of this compound's multifaceted attack on cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through several interconnected mechanisms:

-

Global transcriptional inhibition: Leads to the depletion of short-lived anti-apoptotic proteins.

-

NF-κB inhibition: Downregulates anti-apoptotic target genes.

-

HSP70 downregulation: Removes a critical pro-survival factor.

The induction of apoptosis by this compound has been confirmed by various assays, including the detection of cleaved caspase-3 and PARP, as well as through TUNEL assays which detect DNA fragmentation.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of triptolide (the active form of this compound) in various cancer cell lines.

| Cell Line | Cancer Type | Triptolide IC50 (nM) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | ~50 | |

| A2780 | Ovarian Cancer | 7.83 ± 2.26 (48h) | |

| MV-4-11 | Acute Myeloid Leukemia | < 30 (24h) | |

| KG-1 | Acute Myeloid Leukemia | < 30 (24h) | |

| THP-1 | Acute Myeloid Leukemia | < 30 (24h) | |

| HL-60 | Acute Myeloid Leukemia | < 30 (24h) | |

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 |

In Vivo Efficacy: Preclinical Models

Studies in animal models have demonstrated the significant anti-tumor efficacy of this compound.

| Cancer Model | Treatment | Outcome | Reference |

| Orthotopic Pancreatic Cancer (MIA PaCa-2) | This compound (0.15 mg/kg/day) | Average tumor weight reduced from 1387.5 mg to 290 mg | |

| Orthotopic Pancreatic Cancer (AsPC-1) | This compound | 100% survival at day 385 | |

| Patient-Derived Pancreatic Cancer Xenograft | This compound (0.42 mg/kg for 30 days) | Reduced tumor stroma and improved survival | |

| Taxol-Resistant Lung Adenocarcinoma Xenograft | Triptolide (0.8 mg/kg) | Mean tumor volume reduced from 1,313 mm³ to 638 mm³ | |

| Cholangiocarcinoma (hamster model) | Triptolide (1.2 mg/animal total) | Mean tumor mass reduced to 20-25% of control |

Clinical Data: Phase I/II Trials

Phase I and II clinical trials of this compound have been conducted in patients with advanced gastrointestinal cancers, including pancreatic cancer.

| Clinical Trial | Patient Population | Key Findings | Reference |

| Phase I (NCT03117920) | Advanced GI Cancers | Recommended Phase II dose (RP2D) of 0.67 mg/m² daily for 21 days in a 28-day cycle. Disease control rate (DCR) of 54%. | |

| Phase II (NCT04896073) | Advanced Refractory Adenosquamous Carcinoma of the Pancreas | Ongoing, evaluating efficacy of oral this compound. | |

| Phase I (NCT05566834) | Advanced Gastric Cancer | MTD of 1.25 mg once daily for 21 days Q4 weeks as monotherapy. In combination with paclitaxel, 71.5% achieved partial response or stable disease. |

Experimental Protocols

Western Blot Analysis for HSP70 and Phospho-IκBα

This protocol details the procedure for assessing changes in protein expression of HSP70 and the phosphorylation status of IκBα following this compound treatment.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2)

-

Complete cell culture medium

-

This compound (or triptolide)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies: anti-HSP70, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time points (e.g., 24 hours). Include an untreated control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and denature by heating at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Chamber slides

-

Cancer cells

-

This compound

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Mounting medium

-

Fluorescence or light microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on chamber slides and allow them to adhere. Treat with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

-

-

TUNEL Staining:

-

Wash the slides with PBS.

-

Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the slides with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

-

-

Detection:

-

For fluorescently labeled dUTPs, wash the slides and counterstain nuclei with a DNA dye (e.g., DAPI).

-

For biotin-labeled dUTPs, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate like DAB.

-

-

Imaging and Analysis: Mount the slides with mounting medium and visualize under a fluorescence or light microscope. Apoptotic cells will exhibit strong nuclear staining. Quantify the percentage of TUNEL-positive cells.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to treatment.

Materials:

-

Cancer cell line stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase gene downstream of NF-κB response elements)

-

Complete cell culture medium

-

This compound

-

TNF-α (as a positive control for NF-κB activation)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cell line in a 96-well or 384-well plate.

-

Compound Treatment: Treat the cells with a dilution series of this compound for a predetermined time (e.g., 1 hour).

-

Pathway Stimulation: Add TNF-α to the wells (except for the unstimulated control) to a final concentration that induces a robust reporter signal (e.g., 10 ng/mL).

-

Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

-

Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of this compound-treated wells to the TNF-α stimulated, vehicle-treated controls to determine the extent of NF-κB inhibition.

Immunohistochemistry for Collagen in Tumor Tissue

This protocol describes the detection of collagen in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE tumor sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

-

Endogenous peroxidase blocking solution (e.g., 3% H2O2)

-

Blocking buffer (e.g., 10% normal serum)

-

Primary antibody: anti-Collagen I

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific antibody binding with blocking buffer.

-

Antibody Incubation:

-

Incubate the sections with the primary anti-Collagen I antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with the ABC reagent for 30 minutes.

-

-

Detection: Wash with PBS and apply the DAB substrate. Monitor for color development.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin. Dehydrate the slides, clear in xylene, and mount with mounting medium.

-

Analysis: Examine the slides under a microscope to assess the level and distribution of collagen staining.

Conclusion

This compound presents a compelling profile as an anti-cancer therapeutic with a unique and potent mechanism of action. Its ability to induce global transcriptional arrest, coupled with its targeted disruption of key oncogenic signaling pathways and the tumor microenvironment, underscores its potential to overcome the challenges of therapeutic resistance in various malignancies. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and harness the therapeutic capabilities of this promising agent. Further research and ongoing clinical trials will continue to elucidate the full spectrum of this compound's activity and its place in the future of cancer therapy.

References

- 1. Impaired synthesis of stromal components in response to this compound improves vascular function, drug delivery and survival in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibition of NF-kappa B pathway leads to deregulation of epithelial-mesenchymal transition and neural invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Minnelide in HSP70 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minnelide, a water-soluble prodrug of the natural diterpenoid triptolide, has emerged as a promising therapeutic agent in oncology. Its potent anti-cancer activity is, in significant part, attributed to its ability to inhibit the expression of Heat Shock Protein 70 (HSP70), a key molecular chaperone frequently overexpressed in malignant cells. This technical guide provides an in-depth exploration of the core mechanism of this compound-mediated HSP70 inhibition, its impact on critical signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction to this compound and HSP70

This compound is a synthetic prodrug of triptolide, a compound extracted from the plant Tripterygium wilfordii, known in traditional Chinese medicine.[1] Triptolide's poor water solubility limited its clinical development, a challenge overcome by the creation of this compound, which is converted to the active triptolide in the body.[2][3]

Heat Shock Protein 70 (HSP70) is a crucial molecular chaperone that plays a vital role in protein folding, refolding, and degradation, thereby maintaining cellular homeostasis.[4] In numerous cancers, including pancreatic, mesothelioma, and gastric cancer, HSP70 is aberrantly overexpressed.[2] This overexpression contributes to cancer cell survival, proliferation, and resistance to therapy by inhibiting apoptosis and promoting oncogenic signaling pathways. Consequently, HSP70 has become a compelling target for cancer drug development.

Core Mechanism of Action: Inhibition of HSP70 Expression

This compound, through its active form triptolide, exerts its primary effect on HSP70 by inhibiting its expression at the transcriptional level. The central mechanism involves the direct interaction of triptolide with the XPB subunit of the general transcription factor TFIIH. This interaction inhibits the DNA-dependent ATPase activity of XPB, leading to a global suppression of RNA polymerase II-mediated transcription. The subsequent downregulation of HSP70 expression sensitizes cancer cells to apoptosis and inhibits tumor growth.

Signaling Pathways Modulated by this compound-Induced HSP70 Inhibition

The reduction of HSP70 levels by this compound triggers a cascade of downstream effects on several key signaling pathways critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: HSP70 is a potent inhibitor of apoptosis. By downregulating HSP70, this compound promotes programmed cell death. This is evidenced by the activation of caspases (caspase-3/7) and an increase in PARP cleavage in cancer cells treated with triptolide. The pro-apoptotic gene APAF-1 has also been shown to be upregulated following treatment.

-

Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. HSP70 is known to stabilize components of the NF-κB pathway. This compound's inhibition of HSP70 expression leads to the attenuation of NF-κB signaling, resulting in the downregulation of anti-apoptotic genes such as BIRC2, BIRC4, and BIRC5.

-

Downregulation of Sp1-Mediated Transcription: In gastric and pancreatic cancer, the transcription factor Sp1 plays a crucial role in the expression of pro-survival genes, including HSP70. Triptolide has been shown to inhibit Sp1, leading to a subsequent decrease in HSP70 levels and the induction of cell death.

Figure 1: Signaling pathway of this compound-mediated HSP70 inhibition and its downstream effects.

Quantitative Data from Preclinical Studies

The anti-cancer efficacy of this compound and its active form, triptolide, has been demonstrated in numerous preclinical studies across various cancer types. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of Triptolide in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| MKN28 | Gastric Adenocarcinoma | ~50-100 | 24-72 |

| MKN45 | Gastric Adenocarcinoma | ~25-100 | 24-72 |

| Capan-1 | Pancreatic Cancer | 10 | Not Specified |

| Capan-2 | Pancreatic Cancer | 20 | Not Specified |

| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified |

| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | 72 |

| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 |

| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 |

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer (MIA PaCa-2 orthotopic) | Athymic Nude Mice | 0.15 mg/kg BID | 90 days | Marked decrease in tumor weight and volume | |

| Pancreatic Cancer (AsPC-1 orthotopic) | Athymic Nude Mice | Not Specified | Not Specified | Prevention of tumor formation | |

| Pancreatic Cancer (S2-013 orthotopic) | Athymic Nude Mice | Not Specified | Not Specified | Decrease in tumor weight from 1387.5 mg to 290 mg | |

| Pancreatic Cancer (Patient-derived xenograft) | SCID Mice | Not Specified | Not Specified | Tumor regression | |

| Mesothelioma (Flank tumors) | Mice | Not Specified | 28 days | Significantly reduced tumor burden | |

| Gastric Cancer (MKN45 subcutaneous) | Athymic Nude Mice | 0.21 mg/kg/d & 0.42 mg/kg/d | Not Specified | Tumor burden reduced to 40% and 29% of control, respectively | |

| Gastric Cancer (MKN28 subcutaneous) | Athymic Nude Mice | 0.42 mg/kg/d | Not Specified | Tumor burden reduced to 54% of control |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the study of this compound and triptolide.

Protocol 1: Cell Viability Assay (MTT-based)

This protocol is used to assess the effect of triptolide on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MKN28, MKN45)

-

Complete cell culture medium

-

Triptolide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of triptolide for specific durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation (e.g., MKN45)

-

This compound

-

Saline solution (control)

-

Calipers for tumor measurement

Methodology:

-

Cell Implantation: Subcutaneously implant cancer cells into the flanks of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 250 mm³).

-

Treatment: Randomly assign mice to treatment (this compound) and control (saline) groups. Administer treatment daily via injection for the specified duration.

-

Tumor Measurement: Measure tumor volume twice weekly using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Protocol 3: Western Blot for HSP70 Expression

This protocol is used to determine the levels of HSP70 protein in cells after treatment with triptolide.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HSP70

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Methodology:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for HSP70, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Figure 2: A representative experimental workflow for characterizing the anticancer mechanism of this compound.

Conclusion

This compound, a water-soluble prodrug of triptolide, demonstrates significant anti-cancer activity by inhibiting the expression of the molecular chaperone HSP70. This inhibition is achieved through the disruption of transcriptional machinery, leading to the downregulation of HSP70 and subsequent induction of apoptosis and suppression of pro-survival signaling pathways such as NF-κB. Preclinical data robustly support the efficacy of this compound in various cancer models. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound as a potent therapeutic agent for the treatment of cancers characterized by HSP70 overexpression. Further research is warranted to fully elucidate its clinical potential and to explore combination therapies to enhance its anti-tumor effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Triptolide and its prodrug this compound suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide and its prodrug this compound suppress Hsp70 and inhibit in vivo growth in a xenograft model of mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Minnelide's Impact on MYC Expression in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are critical drivers of cellular proliferation and are frequently dysregulated in a wide range of human cancers. Their role in tumorigenesis makes them a compelling target for therapeutic intervention. Minnelide, a water-soluble prodrug of the natural product triptolide, has emerged as a potent anti-cancer agent that effectively downregulates MYC expression. This technical guide provides an in-depth overview of this compound's mechanism of action on MYC, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Indirect Inhibition of MYC Transcription

This compound exerts its effect on MYC expression through an indirect mechanism involving the global inhibition of transcription. Once administered, this compound is rapidly converted to its active form, triptolide, by phosphatases in the bloodstream.[1][2] Triptolide then targets the general transcription factor TFIIH, a key complex involved in the initiation of transcription by RNA Polymerase II (RNAPII).[3]

Specifically, triptolide covalently binds to the XPB subunit of TFIIH, inhibiting its DNA-dependent ATPase activity.[3] This leads to the stalling of the RNAPII transcription machinery, triggering the hyperphosphorylation and subsequent proteasome-dependent degradation of RPB1, the largest subunit of RNAPII.[4] The global shutdown of transcription disproportionately affects genes with short-lived mRNAs, such as MYC. This results in a significant reduction in both MYC mRNA and protein levels, leading to the observed anti-tumor effects in MYC-driven cancers.

Quantitative Data on MYC Expression Inhibition

The following tables summarize the quantitative effects of this compound and its active form, triptolide, on MYC expression and cellular viability in various cancer models.

Table 1: In Vitro Efficacy of Triptolide in Medulloblastoma (MB) Cell Lines

| Cell Line Subgroup | Parameter | Value | Reference |

| Group 3 (G3) MB | EC50 | ~10 nM | |

| SHH MB | EC50 | ~1 µM (approx. 100-fold higher than G3) | |

| G3 MB | MYC mRNA Reduction (24h) | Dose-dependent decrease | |

| G3 MB | MYC Protein Reduction (16h) | Dose-dependent decrease |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Mouse Models

| Model | Treatment | Outcome | Reference |

| Orthotopic MIA PaCa-2 | This compound (0.15 mg/kg BID) | Average tumor volume: 245.0 ± 111.4 mm³ (vs. 2927.06 ± 502.1 mm³ in control) | |

| Orthotopic MIA PaCa-2 | This compound (0.15 mg/kg BID) | Average tumor weight: 373.0 ± 142.6 mg (vs. 3291.3 ± 216.7 mg in control) | |

| Human Pancreatic Cancer Xenograft | This compound (0.42 mg/kg QD) | Complete tumor regression by day 40 of treatment | |

| Spontaneous Pancreatic Cancer (KrasG12D; Trp53R172H; Pdx-1Cre) | This compound (0.3 mg/kg) | Average tumor volume: 199.8 ± 49.2 mm³ (vs. 799.6 ± 142.3 mm³ in control) | |

| Spontaneous Pancreatic Cancer (KrasG12D; Trp53R172H; Pdx-1Cre) | This compound (0.3 mg/kg) | Average tumor weight: 290 ± 58.6 mg (vs. 1387.5 ± 109.3 mg in control) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound's action on MYC and a typical experimental workflow for assessing its effects.

Caption: Mechanism of MYC suppression by this compound.

Caption: Workflow for analyzing this compound's effect on MYC.

Experimental Protocols

Western Blot for MYC Protein Levels

This protocol outlines the steps to detect and quantify MYC protein levels in cell lysates following treatment with this compound or triptolide.

-

Cell Lysis and Protein Quantification:

-

Wash treated and control cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system.

-

Quantify the intensity of the c-MYC bands using densitometry software (e.g., ImageJ).

-

Normalize the c-MYC band intensity to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA Levels

This protocol details the measurement of MYC mRNA expression in cells treated with this compound or triptolide.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and control cells using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, MYC-specific primers, a housekeeping gene primer set (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MYC and the housekeeping gene in each sample.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control.

-

Clinical Context and Future Directions

Several clinical trials have evaluated the safety and efficacy of this compound in patients with advanced gastrointestinal cancers, including pancreatic ductal adenocarcinoma and adenosquamous carcinoma of the pancreas. These studies have established a recommended phase II dose and have shown some evidence of clinical activity. While MYC is recognized as a key target of this compound in these cancers, published data from these trials on the direct pharmacodynamic effect on MYC expression in patient tumors is limited.

Future research should focus on correlating clinical response with MYC expression levels in patient tumors to establish a predictive biomarker for this compound therapy. Further investigation into combination therapies that enhance the MYC-suppressive effects of this compound could also broaden its clinical utility.

Conclusion

This compound is a promising therapeutic agent that effectively targets MYC-driven tumors by indirectly inhibiting MYC transcription. Its mechanism of action, involving the disruption of the TFIIH complex and subsequent degradation of RNA Polymerase II, leads to a significant reduction in both MYC mRNA and protein levels. The quantitative data from preclinical studies robustly support its anti-tumor activity in MYC-amplified cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and similar compounds on MYC expression and signaling. As clinical development of this compound continues, a deeper understanding of its molecular effects in patients will be crucial for optimizing its therapeutic potential.

References

- 1. europeanreview.org [europeanreview.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A phase II trial of the super-enhancer inhibitor this compound™ in advanced refractory adenosquamous carcinoma of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide and its prodrug this compound target high-risk MYC-amplified medulloblastoma in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Inhibition by Minnelide via TFIIH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanism by which Minnelide, a water-soluble prodrug of the natural product triptolide, exerts its potent anti-cancer effects through the inhibition of the general transcription factor TFIIH. Triptolide covalently modifies the XPB subunit of TFIIH, inhibiting its DNA-dependent ATPase activity and subsequently halting RNA Polymerase II (RNAPII)-mediated transcription.[1][2][3][4] This guide details the core mechanism, presents quantitative data on its inhibitory effects, outlines key experimental protocols for studying this interaction, and provides visual representations of the involved pathways and workflows.

Introduction: The TFIIH Complex and Transcriptional Initiation

General transcription factor TFIIH is a critical multi-subunit complex involved in two fundamental cellular processes: transcription initiation by RNA Polymerase II (RNAPII) and nucleotide excision repair (NER).[5] The complex is composed of ten subunits, organized into a core module and a cyclin-activating kinase (CAK) module. The core contains two helicases with ATPase activity, XPB and XPD, which are essential for unwinding DNA at the promoter to form the transcription bubble. The CAK module, consisting of CDK7, Cyclin H, and MAT1, is responsible for phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII, RPB1, a key step in the transition from transcription initiation to elongation.

Mechanism of Action: this compound's Targeting of TFIIH

This compound is a prodrug that is rapidly converted to its active form, triptolide, in the body. Triptolide exerts its transcriptional inhibitory effects through a direct and covalent interaction with the XPB subunit (also known as ERCC3) of the TFIIH complex. This covalent binding specifically inhibits the DNA-dependent ATPase activity of XPB. The inhibition of XPB's ATPase function prevents the unwinding of promoter DNA, thereby stalling the formation of the transcription bubble and blocking the initiation of transcription by RNAPII. This leads to a global downregulation of transcription, affecting a wide array of genes, including those crucial for cancer cell survival and proliferation such as c-MYC and the anti-apoptotic protein HSP70. Furthermore, triptolide treatment has been shown to cause a decrease in the phosphorylation of the serine 2 residue in the CTD of RNAPII, which is critical for transcriptional elongation.

Quantitative Data

The inhibitory effects of triptolide, the active form of this compound, have been quantified in various assays. The following tables summarize key findings from the literature.

| Parameter | Cell Line | IC50 Value | Reference |

| Inhibition of Cellular Transcription | A549 | 139 nM | |

| THP-1 | 105 nM | ||

| Inhibition of RNA Synthesis | HeLa | 62 nM | |

| Inhibition of RNAPII-mediated Transcription (in vitro) | - | ~200 nM | |

| Inhibition of Cell Proliferation (average of 60 cancer cell lines) | NCI-60 Panel | 12 nM |

Table 1: IC50 values of triptolide for transcription inhibition and cell proliferation.

| Triptolide Analog | TFIIH ATPase Inhibition IC50 (µM) | HeLa Cell Proliferation Inhibition IC50 (µM) | Reference |

| Analog 1 | 0.25 ± 0.03 | 0.03 ± 0.01 | |

| Analog 2 | 1.5 ± 0.2 | 0.2 ± 0.05 | |

| Analog 3 | > 10 | 2.5 ± 0.3 | |

| Analog 4 | > 10 | > 5 |

Table 2: Correlation between inhibition of TFIIH ATPase activity and cell proliferation by triptolide analogs. A strong correlation (r=0.98) was observed between the inhibition of TFIIH ATPase activity and the inhibition of cell proliferation, supporting that XPB is a key target of triptolide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound's action on TFIIH-mediated transcription.

In Vitro Transcription Assay

This assay measures the effect of a compound on the synthesis of RNA from a DNA template in a cell-free system.

Methodology:

-

Template Preparation: A DNA template containing a specific promoter for RNAPII (e.g., the adenovirus major late promoter) is used. The template is typically a linearized plasmid or a PCR product.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing HeLa nuclear extract (as a source of RNAPII and general transcription factors, including TFIIH), the DNA template, and a mixture of ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP), with one of the rNTPs being radiolabeled (e.g., [α-³²P]UTP).

-

Incubation: Triptolide (or vehicle control) at various concentrations is pre-incubated with the nuclear extract to allow for binding to TFIIH. The transcription reaction is then initiated by the addition of the rNTPs and incubated at 37°C for a defined period (e.g., 60 minutes).

-

RNA Purification: The reaction is stopped, and the newly synthesized RNA transcripts are purified, typically by phenol-chloroform extraction and ethanol precipitation.

-

Analysis: The radiolabeled RNA transcripts are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The intensity of the bands corresponding to the specific transcript is quantified to determine the extent of transcription inhibition.

TFIIH ATPase Assay

This assay measures the ATP hydrolysis activity of the TFIIH complex in the presence of DNA and assesses the inhibitory effect of compounds like triptolide. A commonly used method is the continuous, enzyme-coupled ATPase assay.

Methodology:

-

Reaction Principle: The production of ADP from ATP hydrolysis by TFIIH is coupled to the oxidation of NADH to NAD⁺ through the enzymes pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by a decrease in its fluorescence (excitation ~340 nm, emission ~460 nm).

-

Reaction Mixture Preparation: A reaction buffer is prepared containing purified TFIIH, a DNA template (e.g., plasmid DNA), PK, LDH, phosphoenolpyruvate (PEP), and NADH.

-

Incubation: Triptolide (or vehicle control) at various concentrations is pre-incubated with the TFIIH and DNA mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The fluorescence is measured over time in a microplate reader at 30°C.

-

Data Analysis: The rate of ATP hydrolysis is calculated from the linear phase of the fluorescence decay after subtracting the background rate (measured in the absence of TFIIH). IC50 values for inhibitors can be determined by plotting the ATPase activity against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify drug-target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Methodology:

-

Cell Treatment: Intact cells are treated with this compound (or vehicle control) at various concentrations for a defined period.

-

Heat Challenge: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble target protein (XPB) in the supernatant is quantified. This can be done by Western blotting, mass spectrometry, or high-throughput methods like AlphaLISA.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the drug indicates target stabilization and therefore, engagement.

Conclusion and Future Directions

This compound, through its active metabolite triptolide, represents a potent inhibitor of transcription via its direct interaction with the XPB subunit of TFIIH. This mechanism provides a strong rationale for its observed anti-cancer activity. The methodologies outlined in this guide are fundamental for the continued investigation of this compound and other TFIIH inhibitors. Future research may focus on elucidating the precise structural basis of the triptolide-XPB interaction, identifying biomarkers of response to this compound treatment, and exploring combination therapies to enhance its therapeutic efficacy. The development of next-generation TFIIH inhibitors with improved therapeutic indices remains a promising avenue for cancer drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Natural product triptolide mediates cancer cell death by triggering CDK7-dependent degradation of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptolide (TPL) Inhibits Global Transcription by Inducing Proteasome-Dependent Degradation of RNA Polymerase II (Pol II) | PLOS One [journals.plos.org]

- 4. Double-stranded DNA translocase activity of transcription factor TFIIH and the mechanism of RNA polymerase II open complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide Induced Transcriptional Arrest is Associated with Changes in Nuclear Sub-Structure - PMC [pmc.ncbi.nlm.nih.gov]

Minnelide: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minnelide, a water-soluble prodrug of the natural diterpenoid triptolide, has emerged as a promising anti-cancer agent with potent pro-apoptotic activities across a spectrum of malignancies.[1][2][3] Triptolide, the active component, is isolated from the Chinese herb Tripterygium wilfordii, which has a long history in traditional medicine.[4][5] Due to triptolide's poor water solubility, this compound was synthesized to improve its clinical applicability. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action: Induction of Apoptosis

This compound, upon conversion to triptolide, triggers programmed cell death in cancer cells through the modulation of multiple signaling pathways. Triptolide is known to induce apoptosis by activating caspases, the key executioners of this process. Its cytotoxic effects have been demonstrated in a variety of cancer cell lines, including those of the pancreas, lung, breast, and colon, as well as in neuroblastoma. The induction of apoptosis by this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane. Triptolide has been shown to activate this pathway through several mechanisms:

-

Modulation of Bcl-2 Family Proteins: Triptolide upregulates the expression of pro-apoptotic proteins like Bax while having minimal effect on the anti-apoptotic protein Bcl-2 in some cancer cell lines. The balance between these proteins is crucial for mitochondrial integrity.

-

Cytochrome c Release: In pancreatic cancer cell lines, triptolide treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Studies have demonstrated increased caspase-9 activity in non-small cell lung carcinoma (NSCLC) and pancreatic cancer cells following triptolide treatment.

-

Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. This leads to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface. Triptolide can sensitize cancer cells to this pathway:

-

Sensitization to TRAIL-induced Apoptosis: Triptolide has been shown to enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in resistant cancer cells. This sensitization is achieved, in part, by the downregulation of c-FLIP, an inhibitor of caspase-8 activation.

-

Caspase-8 Activation: The combination of triptolide and TRAIL leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.

Other Key Molecular Targets

-

NF-κB Inhibition: Triptolide is a potent inhibitor of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival. By inhibiting NF-κB, triptolide downregulates the expression of anti-apoptotic genes, including members of the inhibitor of apoptosis protein (IAP) family such as XIAP, cIAP1, and survivin.

-

Heat Shock Protein 70 (HSP70) Suppression: this compound's mechanism of action involves the suppression of HSP70, a molecular chaperone that is overexpressed in many cancers and protects tumor cells from apoptosis.

-

MDM2 Inhibition: In acute lymphoblastic leukemia cells, triptolide can induce apoptosis by inhibiting the expression of MDM2, a key negative regulator of the p53 tumor suppressor.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative effects of this compound/triptolide on cancer cell viability and apoptosis from various studies.

| Cell Line | Cancer Type | Compound | Concentration | Time (h) | Effect on Cell Viability (% of control) | Citation |

| MIA PaCa-2 | Pancreatic Cancer | Triptolide | 50 nM | 24 | Minimal effect alone | |

| PANC-1 | Pancreatic Cancer | Triptolide | 50 nM | 24 | Minimal effect alone | |

| A549 | Non-Small Cell Lung Carcinoma | Triptolide | 100 nM | 48 | Significant decrease | |

| NCI-H460 | Non-Small Cell Lung Carcinoma | Triptolide | 100 nM | 48 | Significant decrease | |

| SW1990 | Pancreatic Cancer | Triptolide | 40-160 ng/mL | 48 | Dose-dependent inhibition | |

| MDA-MB-231, BT-474, MCF7 | Breast Cancer | Triptolide | 10-50 nM | 48 | Increased apoptosis |

| Cell Line | Cancer Type | Treatment | Time (h) | Apoptosis Measurement | Result | Citation |

| MIA PaCa-2 | Pancreatic Cancer | Triptolide (50 nM) + TRAIL (1.25 ng/ml) | 24 | Annexin V Staining | Significant increase in apoptosis | |

| S2-VP10 | Pancreatic Cancer | Triptolide (50 nM) + TRAIL (1.25 ng/ml) | 24 | Annexin V Staining | Significant increase in apoptosis | |

| A549 | Non-Small Cell Lung Carcinoma | Triptolide (100 nM) | 48 | Caspase-3/7 Activity | Significant activation | |

| NCI-H460 | Non-Small Cell Lung Carcinoma | Triptolide (100 nM) | 48 | Caspase-3/7 Activity | Significant activation | |

| SW1990 | Pancreatic Cancer | Triptolide (40 ng/mL) | 12, 24 | TUNEL Assay | Significant increase in apoptotic rate | |